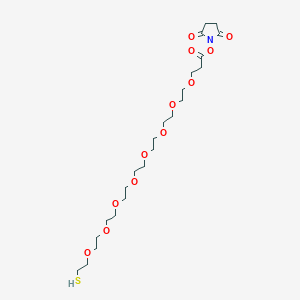

Nhs-peg8-SH

説明

Significance of Orthogonal Reactive Moieties in Complex Bioconjugation Systems

The concept of "orthogonality" in chemistry refers to a scenario where multiple, distinct reactions can occur in the same vessel without interfering with one another. wikipedia.orgacs.org In the context of bioconjugation, orthogonal reactive moieties on a linker are crucial. They enable a researcher to first react one end of the linker with a specific functional group on one molecule, and then, in a separate step, react the other end of the linker with a different functional group on a second molecule. covachem.com This step-wise approach is fundamental to creating complex, well-defined bioconjugates. thermofisher.com

The NHS-ester (N-hydroxysuccinimide ester) and thiol (-SH) groups of NHS-PEG8-SH exemplify this principle. The NHS-ester selectively reacts with primary amines (-NH2), commonly found in the lysine (B10760008) residues of proteins, to form stable amide bonds. thermofisher.combiotium.comglenresearch.comtocris.com This reaction is typically carried out at a slightly basic pH. tocris.com Conversely, the thiol group is a nucleophile that can react with various electrophilic partners, such as maleimides, to form stable thioether bonds. papyrusbio.com The ability to control these two distinct reactions independently is a hallmark of orthogonal chemistry and a key advantage of using heterobifunctional linkers like this compound. acs.orgru.nl

Role of Poly(ethylene glycol) Chains in Modulating Molecular Interactions and Bioconjugate Performance

The "PEG8" in this compound signifies a polyethylene (B3416737) glycol (PEG) chain composed of eight repeating ethylene (B1197577) glycol units. PEG is a synthetic, hydrophilic, and biocompatible polymer widely used in biomedical applications. nih.govsigmaaldrich.com The inclusion of a PEG spacer in a linker molecule offers several significant benefits:

Increased Solubility: PEG chains are highly soluble in aqueous environments, which can help to solubilize hydrophobic molecules to which they are attached. axispharm.combroadpharm.com

Reduced Aggregation: The hydrophilic nature of the PEG chain can prevent the aggregation of the resulting bioconjugate.

Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect biomolecules from enzymatic degradation, thereby increasing their stability. nih.govaxispharm.com

Reduced Immunogenicity: The presence of the PEG chain can shield the bioconjugate from the host's immune system, reducing its immunogenicity. nih.govaxispharm.com

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the bioconjugate, the PEG chain can reduce its clearance rate from the body, leading to a longer circulation time. nih.govnih.govrsc.org

The length of the PEG chain can be tailored to optimize these properties for a specific application. nih.gov

Overview of this compound as a Versatile Chemical Tool in Modern Research

This compound emerges as a powerful and versatile tool by combining the advantageous features of its constituent parts. The orthogonal reactivity of the NHS-ester and thiol groups allows for precise, multi-step bioconjugation strategies. creative-biolabs.comcovachem.com The PEG8 spacer enhances the solubility, stability, and biocompatibility of the final conjugate, making it suitable for a wide range of in vitro and in vivo applications. nih.govaxispharm.com

This unique combination of properties makes this compound and similar heterobifunctional linkers instrumental in various research areas, including:

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy. axispharm.com

Protein Modification and Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis. axispharm.com

Surface Immobilization: Attaching proteins or other biomolecules to surfaces for applications like biosensors and diagnostic assays. scbt.com

Drug Delivery: Developing novel drug delivery systems with improved efficacy and reduced side effects. sigmaaldrich.compurepeg.com

The table below summarizes the key reactive ends of this compound and their respective targets.

| Reactive Moiety | Target Functional Group | Resulting Linkage |

| NHS-ester | Primary Amine (-NH2) | Amide Bond |

| Thiol (-SH) | Maleimide (B117702), Halogenoalkane, etc. | Thioether Bond, Disulfide Bond |

特性

分子式 |

C23H41NO12S |

|---|---|

分子量 |

555.6 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H41NO12S/c25-21-1-2-22(26)24(21)36-23(27)3-4-28-5-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-37/h37H,1-20H2 |

InChIキー |

VAFJMGGYNUTARY-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS |

製品の起源 |

United States |

Chemical Reactivity and Mechanistic Aspects of Nhs Peg8 Sh in Controlled Functionalization

N-Hydroxysuccinimide Ester Reactivity with Amine Moieties: Kinetics and Selectivity in Aqueous Environments

The NHS ester is a highly utilized amine-reactive functional group that forms stable, covalent amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of proteins. thermofisher.combiochempeg.com The reaction proceeds via nucleophilic attack by the unprotonated amine on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the release of the N-hydroxysuccinimide leaving group. glenresearch.com

Influence of pH and Buffer Systems on Amidation Efficiency and Hydrolysis Pathways

The reaction of NHS esters is critically dependent on pH. lumiprobe.comlumiprobe.com For the amidation reaction to occur, the primary amine must be in its unprotonated, nucleophilic state (-NH2). atto-tec.comresearchgate.net Consequently, the reaction is typically performed in aqueous buffers with a pH range of 7.2 to 8.5. thermofisher.comwindows.net Below this range, the amine is largely protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. lumiprobe.comlumiprobe.com

However, a competing reaction, hydrolysis of the NHS ester, also occurs in aqueous environments. acs.org In this process, hydroxyl ions attack the ester, leading to its inactivation and the release of NHS. The rate of hydrolysis increases significantly with pH. thermofisher.comatto-tec.com This creates a defined pH window for optimal conjugation; pH 8.3 is often cited as a good compromise, balancing the need for deprotonated amines with the minimization of ester hydrolysis. lumiprobe.comatto-tec.com

The choice of buffer system is also crucial. Buffers containing primary amines, such as Tris or glycine (B1666218), are generally avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comwindows.net Phosphate, borate, carbonate/bicarbonate, and HEPES buffers are commonly used for NHS ester conjugations. thermofisher.comwindows.net

Table 1: Effect of pH on NHS Ester Reaction Characteristics This table provides a summary of how pH influences the key reactions involving NHS esters in aqueous solutions.

| pH Range | Amine Reactivity | Hydrolysis Rate | Overall Conjugation Efficiency | Recommended Buffers |

| < 7.0 | Low (amines are protonated) | Low | Poor | Phosphate, HEPES nih.gov |

| 7.2 - 8.5 | Optimal (balance of unprotonated amines) | Moderate to High | Good to Optimal | Phosphate, Borate, Bicarbonate, HEPES thermofisher.comwindows.net |

| > 8.5 | High (amines are deprotonated) | Very High | Decreased due to rapid hydrolysis | Borate, Bicarbonate thermofisher.comacs.org |

Steric and Electronic Effects on NHS Ester Reactivity with Primary Amines in Biomolecular Contexts

The efficiency of the NHS ester-amine reaction is influenced by both the steric accessibility and the electronic properties of the target amine.

Steric Effects : Primary amines that are sterically hindered, for example, those located within a folded protein's interior or surrounded by bulky molecular structures, will react more slowly or not at all. acs.orgmasterorganicchemistry.com The PEG8 spacer in NHS-PEG8-SH helps to mitigate some steric hindrance by extending the reactive NHS ester group away from an attached surface or molecule. Similarly, bulky substituents near the amine can reduce its nucleophilicity and reaction rate. masterorganicchemistry.com

Electronic Effects : The nucleophilicity of an amine is related to its basicity (pKa). mst.edu Amines with higher pKa values are stronger bases but exist predominantly in their protonated, non-nucleophilic form at physiological pH. While a higher pKa generally correlates with increased nucleophilic strength once deprotonated, the reaction rate in a buffered system is a complex interplay between the concentration of the free amine and its intrinsic reactivity. researchgate.netmst.edu While primary amines are the intended targets, other nucleophiles present on biomolecules, such as the hydroxyl groups of serine and threonine, can also react with NHS esters, though the resulting ester bonds are less stable than the amide bond formed with amines. glenresearch.com

Thiol Reactivity and Orthogonal Bioconjugation Mechanisms

The thiol (-SH) group of this compound offers a distinct and highly specific mode of reactivity, which is orthogonal to the NHS ester chemistry. This means that the thiol group can be reacted independently of the amine-reactive end, allowing for precise, multi-step conjugation schemes. Sulfhydryl groups are less abundant in proteins than amines (found in cysteine residues), which allows for more site-specific modifications. thermofisher.com

Maleimide-Thiol Click Chemistry for Heterologous Conjugation: Reaction Specificity and Thiol Exchange Considerations

One of the most common applications for the thiol group is its reaction with a maleimide (B117702). This reaction, a Michael addition, is a form of "click chemistry" known for its high efficiency, specificity, and ability to proceed under mild, aqueous conditions (typically pH 6.5-7.5). thermofisher.comaxispharm.com The thiol's nucleophilic sulfur atom attacks the carbon-carbon double bond of the maleimide ring, forming a stable, covalent thioether bond. axispharm.comnih.gov

This reaction is highly selective for thiols over other functional groups like amines at this pH range; the reaction with thiols is approximately 1,000 times faster than with amines at neutral pH. axispharm.com However, a key consideration is the stability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate. nih.goviris-biotech.de Furthermore, the released maleimide can then react with other available thiols, such as serum albumin or glutathione (B108866) in a biological environment, a process known as thiol exchange. nih.govnih.gov While this reversibility is a concern for in-vivo stability, the reaction remains a cornerstone of bioconjugation for creating well-defined conjugates. iris-biotech.de

Disulfide Bond Formation and Reduction Strategies in Protein Modification

The thiol group can be oxidized to form a disulfide bond (-S-S-). This can occur between two this compound molecules or, more strategically, between the linker and a cysteine residue on a protein. creative-proteomics.com Disulfide bonds are crucial for the structural stability of many proteins secreted into the oxidizing extracellular environment. creative-proteomics.comwikipedia.org

The formation of disulfide bonds is a reversible oxidation process. creative-proteomics.com This reversibility is a key feature used in protein modification and drug delivery. For instance, a drug can be attached to a protein via a disulfide bond. In the reducing environment of the cell's cytosol, the disulfide bond is cleaved, releasing the drug. nih.gov Common reducing agents used to cleave disulfide bonds in vitro include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). nih.govacs.org The formation and reduction of disulfide bonds is a dynamic process of thiol/disulfide exchange. acs.org

Gold Surface Adsorption and Self-Assembled Monolayer (SAM) Formation via Thiol Groups

The thiol group has an exceptionally strong affinity for the surfaces of noble metals, particularly gold. sigmaaldrich.cnnanocs.net This interaction forms the basis for creating highly ordered, self-assembled monolayers (SAMs). sigmaaldrich.cn When a gold substrate is exposed to a solution containing this compound, the thiol groups chemisorb onto the gold, forming a strong, semi-covalent gold-thiolate bond. sigmaaldrich.cnmdpi.com

The strength of this gold-sulfur interaction is a primary driving force for the assembly, with a bond energy on the order of 45 kcal/mol. sigmaaldrich.cn Intermolecular forces, such as van der Waals interactions between the PEG chains, contribute to the formation of a densely packed, organized monolayer. sigmaaldrich.cn This process allows for the straightforward functionalization of gold surfaces, including gold nanoparticles. lunanano.comnih.govnih.gov Once the SAM is formed, the outward-facing NHS ester groups are available for the subsequent covalent immobilization of amine-containing biomolecules, such as antibodies or enzymes. acs.org

Table 2: Reactivity Profile of the Thiol (-SH) Terminus This table outlines the primary reactions and applications of the thiol group present in the this compound linker.

| Reaction Type | Reacts With | pH Range | Bond Formed | Key Features |

| Michael Addition | Maleimide | 6.5 - 7.5 | Thioether | High specificity, "click" chemistry; potential for retro-reaction. thermofisher.comaxispharm.com |

| Oxidation | Another Thiol / Oxidizing Agent | ~8.0 (for formation) | Disulfide (-S-S-) | Reversible; used for cleavable linkages in reducing environments. creative-proteomics.comacs.org |

| Surface Adsorption | Gold Surfaces | N/A | Gold-Thiolate | Strong, semi-covalent bond; forms self-assembled monolayers (SAMs). sigmaaldrich.cndiva-portal.org |

Principles of Orthogonal Reactivity Design for Sequential Molecular Assembly

The strategic design of heterobifunctional crosslinkers is central to the controlled assembly of complex molecular architectures. The compound this compound is a prime example of such a reagent, engineered with two distinct reactive termini—an N-hydroxysuccinimide (NHS) ester and a thiol (sulfhydryl, -SH) group—separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The key to its utility in sequential molecular assembly lies in the principle of orthogonal reactivity, where each functional group can be selectively addressed to react with its specific partner under distinct reaction conditions, without interfering with the other. This allows for a stepwise, controlled conjugation of different molecules.

The orthogonality of the NHS ester and thiol moieties is primarily achieved by controlling the pH of the reaction medium. The NHS ester is highly reactive toward primary amines (such as the ε-amine of lysine residues in proteins), forming stable amide bonds. thermofisher.comthermofisher.com This reaction, known as aminolysis, is most efficient in a slightly alkaline environment, typically between pH 7 and 9. nih.govwindows.net Conversely, the thiol group exhibits nucleophilic reactivity toward specific electrophiles, most notably maleimides, to form stable, covalent thioether linkages. windows.netthermofisher.com The optimal pH range for the thiol-maleimide reaction is slightly acidic to neutral, between pH 6.5 and 7.5. windows.netthermofisher.com

This differential pH dependency allows for a two-step conjugation strategy. Typically, the less stable NHS ester is reacted first with an amine-containing molecule in a buffer with a pH of 7.2-8.5. thermofisher.comrsc.org A significant competing reaction at this stage is the hydrolysis of the NHS ester, where the ester reacts with water, rendering it inactive. thermofisher.comnih.gov The rate of this hydrolysis increases with pH, and it can be substantially faster than the desired aminolysis, particularly with low concentrations of the target amine-containing molecule. nih.govnih.govacs.org

Once the first conjugation step is complete and any excess reagent is removed, the molecule is now functionalized with a pendant thiol group. This thiol is then available to react with a second molecule that has been functionalized with a thiol-reactive group, such as a maleimide. This second reaction is performed at a lower pH (typically 6.5-7.5) to ensure the specific reaction of the thiol with the maleimide while minimizing potential side reactions, such as the maleimide group reacting with amines, which is more favored at pH values above 8.5. thermofisher.com

The flexible, hydrophilic PEG8 spacer plays a crucial role by increasing the aqueous solubility of the crosslinker and the resulting conjugate, as well as providing spatial separation between the conjugated molecules to minimize steric hindrance. broadpharm.comaxispharm.combiochempeg.com This controlled, stepwise approach, enabled by the orthogonal reactivity of the NHS ester and thiol groups, is fundamental for the precise construction of complex bioconjugates, such as antibody-drug conjugates or specifically modified proteins for diagnostic and therapeutic applications. nih.gov

Interactive Data Table: Reaction Conditions for this compound Functional Groups

| Functional Group | Reactive Partner | Product | Optimal pH | Competing Reactions |

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH₂) | Amide bond | 7.0 - 9.0 windows.net | Hydrolysis (increases with pH) thermofisher.com |

| Thiol (-SH) | Maleimide | Thioether bond | 6.5 - 7.5 windows.netthermofisher.com | Reaction with amines (at pH > 8.5) thermofisher.com |

Advanced Synthetic Methodologies for Nhs Peg8 Sh Integration into Complex Architectures

Strategies for Site-Selective and Site-Specific Functionalization of Biomolecules Using NHS-PEG8-SH

The dual-ended reactivity of this compound is pivotal for developing multi-step conjugation strategies that achieve the site-specificity necessary to preserve the function of intricate biomolecules.

The NHS ester group readily forms stable amide bonds by reacting with primary amines (–NH₂), such as those found on the N-terminus of proteins or the side chains of lysine (B10760008) residues. biochempeg.comprecisepeg.com This reaction proceeds efficiently in aqueous buffers, typically at a pH between 7.0 and 9.0. precisepeg.com However, the abundance of lysine residues on the surface of most proteins means that this reaction can produce a heterogeneous mixture of conjugates, with the linker attached at multiple, non-specific sites. nih.govmdpi.com Such random modification can compromise the biological activity of the protein, particularly if it occurs within or near an active or binding site, and may even induce aggregation. nih.gov

Greater site-selectivity can be achieved by carefully controlling the reaction conditions. For example, the α-amine at the N-terminus of a polypeptide has a lower pKa compared to the ε-amines of lysine residues. This difference allows for preferential N-terminal modification by conducting the reaction at a near-neutral pH (e.g., ~7.0). acs.org

The primary advantage of this compound for site-specific functionalization is realized through the sequential application of its reactive ends. A typical two-step strategy is as follows:

Amine-Reactive Conjugation: The NHS ester is first reacted with a biomolecule containing accessible primary amines.

Thiol-Specific Ligation: The free sulfhydryl group on the resulting conjugate is then available for a highly specific secondary reaction. The most common and robust reaction for the thiol group is its conjugation to a maleimide (B117702) functional group through a Michael addition. nih.gov This thiol-maleimide reaction is exceptionally specific at a pH of 6.5–7.5, forming a stable covalent thioether linkage. thermofisher.com

This sequential approach enables the precise linking of a biomolecule containing a unique, engineered cysteine residue to another molecule. For instance, a carrier protein could be modified with this compound via its lysine residues, and the resulting protein-PEG8-SH conjugate could then be specifically attached to a drug or imaging agent that has been functionalized with a maleimide. This method is central to the development of modern therapeutics like antibody-drug conjugates (ADCs), where achieving a homogeneous product through site-specific conjugation is critical for safety and efficacy. nih.gov

| Functional Group | Target | Reactive Partner | pH Range | Resulting Bond | Key Considerations |

|---|---|---|---|---|---|

| NHS Ester | Primary Amine (-NH₂) | Lysine, N-terminus | 7.0 - 9.0 | Amide | Risk of non-specific labeling due to multiple lysines; NHS ester is susceptible to hydrolysis in aqueous solutions. precisepeg.com |

| Thiol (-SH) | Sulfhydryl (-SH) | Maleimide | 6.5 - 7.5 | Thioether | Highly specific; reaction buffer must be free of reducing agents like DTT or TCEP. thermofisher.com |

| Thiol (-SH) | Sulfhydryl (-SH) | Activated Disulfide | 7.0 - 8.0 | Disulfide | Forms a cleavable disulfide bond, useful for drug release mechanisms. mdpi.com |

Derivatization of Synthetic Polymers and Oligomers with this compound for Defined Conjugates

This compound serves as a critical bridge for producing well-defined polymer-biomolecule conjugates, which are instrumental in creating advanced drug delivery systems and improving the in vivo stability of therapeutic proteins. sigmaaldrich.com The predominant strategy for integrating the linker is the "grafting to" method, where the fully formed this compound linker is conjugated to a pre-synthesized polymer. mdpi.com

Using controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT), it is possible to synthesize polymers with precise molecular weights and a specific terminal functional group. sigmaaldrich.comnih.gov To utilize this compound, a polymer is typically designed to have a terminal primary amine. The NHS ester of the linker then reacts with this amine, efficiently attaching the PEG8-SH moiety and yielding a polymer-PEG8-SH conjugate.

This functionalized polymer, now equipped with a reactive thiol, is ready for subsequent bioconjugation steps:

Protein Conjugation: The polymer-PEG8-SH can be attached to a specific cysteine residue on a target protein via the thiol-maleimide reaction. nih.gov

Surface Modification: The thiol group provides a strong anchor for immobilizing the polymer onto gold surfaces or nanoparticles, a technique widely used in the fabrication of biosensors and diagnostic tools. nih.gov

Antibody-Polymer Conjugate (APC) Assembly: In the creation of APCs, an antibody might first be modified with a bioorthogonal group like dibenzocyclooctyne (DBCO) using an NHS-PEG-DBCO linker. nih.gov A drug-loaded polymer with a complementary azide (B81097) group can then be attached. A similar architecture can be achieved by using a polymer-PEG8-SH to conjugate to a maleimide-functionalized antibody.

The use of a discrete linker like this compound is vital for controlling the stoichiometry of the final conjugate, such as the linker-to-antibody ratio (LAR), which ensures product consistency and predictable biological activity. nih.gov

| Polymer Synthesis Method | Terminal Group for Reaction | Conjugation Strategy | Resulting Architecture | Reference Principle |

|---|---|---|---|---|

| RAFT Polymerization | Amine | "Grafting to" via NHS ester-amine reaction | Linear Polymer-PEG8-SH | nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Amine | "Grafting to" via NHS ester-amine reaction | Star/Branched Polymer-PEG8-SH | nih.gov |

| Living Anionic Polymerization | Amine (post-polymerization functionalization) | "Grafting to" via NHS ester-amine reaction | Block Copolymer-PEG8-SH | monash.edu |

Chemoenzymatic and Bioorthogonal Approaches for Incorporating this compound into Biologically Relevant Scaffolds

To achieve unparalleled specificity and perform conjugations under mild, biologically compatible conditions, researchers turn to chemoenzymatic and bioorthogonal strategies. This compound is readily integrated into these sophisticated methods via either its amine- or thiol-reactive handle.

Chemoenzymatic Approaches

Enzymes can be harnessed to generate unique reactive sites on proteins with surgical precision.

Tyrosinase-Mediated Ligation: The enzyme tyrosinase oxidizes a specific tyrosine residue on a protein to form a highly reactive o-quinone. chemrxiv.org This intermediate is then rapidly and selectively captured by a nucleophile. The thiol group of this compound can serve as the nucleophile, attacking the o-quinone to forge a stable covalent bond. chemrxiv.org This enables the site-specific attachment of a molecule, previously linked to the NHS ester end of the linker, onto a designated tyrosine residue.

Transglutaminase (MTGase) Ligation: Microbial transglutaminase (MTGase) catalyzes the formation of a durable isopeptide bond between a glutamine residue and a primary amine. nih.gov A linker containing a primary amine can be enzymatically attached to a specific glutamine, such as the Gln295 residue on deglycosylated antibodies. nih.gov If this linker also carried a maleimide group, the thiol of an this compound conjugate could then be directed to this enzymatically installed site.

Bioorthogonal Approaches

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biological processes. biochempeg.com

Thiol-Maleimide Ligation: The reaction between a thiol and a maleimide is a cornerstone of bioconjugation and is considered bioorthogonal due to its high speed and specificity in complex biological media. nih.govthermofisher.com this compound is a direct enabler of this chemistry, providing the essential thiol group for conjugation to maleimide-functionalized molecules.

Integration with Azide-Alkyne "Click" Chemistry: While not a direct participant in the popular copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), this compound can be used to build multifunctional molecules for orthogonal conjugation. For example, a small molecule containing both a primary amine and an azide group can be reacted with this compound. The resulting product would possess both a thiol (from the linker) and an azide (from the original molecule). This allows for two independent and orthogonal reactions: a thiol-maleimide conjugation and a SPAAC reaction with a DBCO- or BCN-modified partner. medchemexpress.commedchemexpress.combroadpharm.com

| Reaction Type | Reactive Groups | Catalyst/Condition | Key Features | Reference Principle |

|---|---|---|---|---|

| Chemoenzymatic | Tyrosine + Thiol | Tyrosinase | Enzyme-directed, site-specific modification of tyrosine. | chemrxiv.org |

| Bioorthogonal | Thiol + Maleimide | pH 6.5 - 7.5 | Highly specific and fast; forms a stable thioether bond. | nih.govthermofisher.com |

| Bioorthogonal (SPAAC) | Azide + Cyclooctyne (DBCO, BCN) | Strain-promoted (no catalyst) | Copper-free, excellent bioorthogonality, and fast kinetics. | biochempeg.commedchemexpress.combroadpharm.com |

| Bioorthogonal (IEDDA) | Tetrazine + Trans-cyclooctene (TCO) | None | Exceptionally fast kinetics, ideal for reactions at low concentrations. | broadpharm.combroadpharm.com |

Applications of Nhs Peg8 Sh in Advanced Bioconjugation and Molecular Engineering

Carbohydrate and Glycoconjugate Derivatization for Receptor Binding and Glycomics Research

The study of carbohydrate interactions is fundamental to understanding numerous biological processes, from cell-cell recognition to pathogen invasion. NHS-PEG8-SH provides a versatile platform for the modification and immobilization of carbohydrates and glycoconjugates, facilitating research in receptor binding and glycomics.

The core strategy involves the reaction of the NHS ester end of the linker with primary amine groups present on carbohydrates or glycoconjugates. While many carbohydrates lack a primary amine, they can be chemically modified to introduce one, a process known as amination. Once aminated, the carbohydrate can readily react with the NHS ester of this compound, forming a stable amide bond. glenresearch.com The now-PEGylated carbohydrate possesses a terminal thiol group, which can be utilized for various downstream applications.

One significant application is the creation of glycan microarrays. nih.gov In this high-throughput technique, a diverse library of glycans is immobilized on a solid support. The thiol group of the this compound-derivatized carbohydrate allows for its covalent attachment to a maleimide-activated surface or a gold-coated slide. nih.gov These microarrays can then be probed with fluorescently labeled lectins, antibodies, or whole cells to rapidly screen for binding specificities. bidmc.org The National Center for Functional Glycomics (NCFG) is a key resource that provides access to glycan microarray technology to the scientific community. bidmc.org

In glycomics research, which aims to characterize the entire complement of sugars in an organism, derivatization is often crucial for enhancing detection in techniques like mass spectrometry. While not a direct application for the entire this compound molecule, the principles of amine-reactive chemistry are central to many glycan labeling strategies.

The utility of this compound in carbohydrate derivatization for receptor binding studies is summarized in the table below:

| Application Area | Role of this compound | Research Outcome |

| Glycan Microarrays | Covalently links aminated carbohydrates to microarray surfaces via its NHS ester and thiol groups, respectively. | High-throughput screening of carbohydrate-protein interactions. nih.gov |

| Receptor Binding Studies | Immobilizes glycans onto biosensor surfaces (e.g., for Surface Plasmon Resonance) to study interactions with specific receptors. | Quantitative analysis of binding affinities and kinetics between glycans and their binding partners. |

Small Molecule Labeling and Immobilization Strategies for Ligand-Receptor Profiling

Understanding the interactions between small molecules and their protein targets is a cornerstone of drug discovery and chemical biology. This compound serves as a valuable linker for the labeling and immobilization of small molecules, enabling detailed ligand-receptor profiling.

The process typically begins with a small molecule that either possesses a primary amine or has been functionalized to include one. The NHS ester of this compound reacts with this amine to form a stable conjugate. glenresearch.com This reaction attaches the PEG-thiol moiety to the small molecule, providing a flexible spacer and a reactive handle for immobilization.

A prominent application of this strategy is in Surface Plasmon Resonance (SPR) biosensor analysis. nih.govresearchgate.net SPR is a label-free technique used to measure binding kinetics and affinity in real-time. springernature.com For small molecule inhibitor screening, a protein target is often immobilized on the sensor chip. However, in some formats, it is advantageous to immobilize the small molecule. The thiol group of the this compound-labeled small molecule can be used to attach it to a gold-coated SPR sensor chip. xantec.com This orientation allows for the screening of a library of proteins or the detailed kinetic analysis of a specific protein binding to the immobilized small molecule.

The PEG8 spacer is particularly beneficial in these applications. It extends the small molecule away from the sensor surface, minimizing steric hindrance and allowing for more effective interaction with potential binding partners. Furthermore, the hydrophilic nature of the PEG chain can help to reduce non-specific binding to the sensor surface.

The table below outlines the key aspects of using this compound for small molecule applications in ligand-receptor profiling:

| Technique | Role of this compound | Information Gained |

| Surface Plasmon Resonance (SPR) | Immobilizes amine-containing small molecules onto gold sensor surfaces via its NHS ester and thiol functionalities. | Real-time binding kinetics (kon, koff) and affinity (KD) of protein-small molecule interactions. nih.gov |

| Affinity Chromatography | Covalently attaches small molecule ligands to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. | Isolation and purification of specific protein targets that bind to the immobilized small molecule from complex biological samples. |

| PROTAC Development | While not a direct application, the principles of using PEG linkers with reactive termini are central to the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com | Development of novel therapeutic modalities that induce protein degradation. |

Integration of Nhs Peg8 Sh in Cutting Edge Materials Science and Surface Engineering

Functionalization of Biosensor Surfaces for Enhanced Detection Specificity and Sensitivity

The ability to construct well-defined molecular interfaces on sensor surfaces is critical for developing highly specific and sensitive biosensors. NHS-PEG8-SH provides a robust chemical linkage for immobilizing biorecognition molecules onto sensor platforms, thereby improving their analytical performance.

Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) Sensor Chip Modification

In label-free detection technologies like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM), the sensor surface is typically a thin gold film. The thiol group of this compound enables the formation of a stable, self-assembled monolayer (SAM) on these gold surfaces. biochempeg.combiochempeg.com This process creates a well-organized surface foundation. The PEG spacer then acts as a hydrophilic barrier that resists the non-specific adsorption of proteins from the sample matrix, a crucial factor in reducing background noise and improving the signal-to-noise ratio. biochempeg.comthermofisher.com

The terminal NHS ester of the immobilized linker is then used to covalently attach amine-containing bioreceptors, such as antibodies, aptamers, or enzymes, in a directed orientation. biochempeg.combiochempeg.com This covalent attachment is more stable than passive adsorption and ensures that the binding sites of the bioreceptors are accessible for interaction with the target analyte. For QCM, which measures mass changes on the crystal surface, this controlled functionalization leads to more reliable and reproducible frequency shifts upon analyte binding. academicjournals.orgnih.govscireq.com Research has demonstrated that activating carboxyl groups on antibodies with EDC/NHS chemistry allows for their covalent binding to amine-functionalized surfaces, a principle that is inverted when using an NHS-ester functionalized surface to bind to amines on the antibody. nih.gov

Table 1: Research Findings on Sensor Chip Modification Using Thiol-PEG-NHS Linkers

| Sensor Type | Linker Role | Surface Chemistry | Observed Outcome | Reference(s) |

| QCM | Immobilization of bacteriophage | Self-assembled monolayer of 11-mercaptoundecanoic acid activated with EDC/NHS to attach phage to the gold surface. | Covalent attachment of phage specific to E. coli resulted in a detectable frequency change upon bacterial cell binding. | academicjournals.org |

| SPR/QCM | General protein immobilization | Thiol (-SH) group of the linker binds to the gold sensor surface; NHS ester group reacts with primary amines on proteins/antibodies. | Forms a stable, oriented monolayer of the bioreceptor, reducing non-specific binding and enhancing detection sensitivity. | biochempeg.combiochempeg.com |

| QCM | Antibody immobilization for HBsAg detection | Gold surface coated with AuNP-PEIs; anti-HBsAg antibodies activated with EDC/NHS are then immobilized on the PEI amine groups. | The layered approach amplified the sensor signal, leading to high sensitivity and specificity for the hepatitis B biomarker. | nih.gov |

Microfluidic Device Surface Modification for Enhanced Assay Performance

Microfluidic devices, or "lab-on-a-chip" systems, offer numerous advantages for biological assays, including reduced sample volumes and faster analysis times. numberanalytics.comnsf.gov However, the high surface-area-to-volume ratio makes these devices susceptible to non-specific protein adsorption, which can compromise assay results. nsf.gov The surface modification of microfluidic channels is therefore essential for robust performance. numberanalytics.comsoton.ac.uk

This compound is used to create biocompatible and functional coatings on the internal surfaces of microfluidic channels. For glass or silica (B1680970) surfaces, silanization can be performed to introduce functional groups that can then be coupled to the this compound linker. For instance, an amine-to-sulfhydryl crosslinker can be used to first modify the surface, followed by reaction with the NHS ester or thiol group of the PEG linker. researchgate.net The PEG chain effectively minimizes biofouling, while the terminal functional groups (either the NHS ester or the thiol, depending on the linkage strategy) are used to immobilize capture probes for specific assays, such as cell capture or protein quantification. numberanalytics.comresearchgate.net This precise control over surface chemistry leads to enhanced assay performance, characterized by higher sensitivity and lower limits of detection.

Engineering of Biomaterial Scaffolds for Controlled Cell-Material Interactions in 3D Culture Systems

The development of biomaterials that can mimic the native extracellular matrix (ECM) is a central goal in tissue engineering and regenerative medicine. This compound serves as a versatile molecular tool for engineering such biomaterial scaffolds, enabling precise control over their physical and biological properties.

Hydrogel Functionalization for 3D Cell Culture and Tissue Mimicry Research

Hydrogels are widely used for 3D cell culture because their high water content and tunable mechanical properties can emulate native tissue environments. nih.govmdpi.com Poly(ethylene glycol) (PEG)-based hydrogels are particularly popular due to their intrinsic resistance to protein adsorption, which provides a "blank slate" that can be selectively functionalized with bioactive cues. nih.gov

This compound is instrumental in this functionalization process. It can be used as a heterobifunctional crosslinker to form the hydrogel network. For example, the thiol group can react with other thiol-reactive groups (like maleimides or vinyl sulfones) on multi-arm PEG precursors, while the NHS ester can simultaneously immobilize proteins or peptides within the gel matrix by reacting with their lysine (B10760008) residues. mdpi.comnih.gov This allows for the creation of hydrogels with tethered growth factors or adhesion peptides (like RGD), which can direct cell behavior, including adhesion, proliferation, and differentiation, within the 3D culture system. nih.gov This approach is critical for creating biomimetic scaffolds for tissue engineering research. nih.govcd-bioparticles.net

Table 2: Applications of PEG-NHS Linkers in Hydrogel Functionalization

| Hydrogel System | Linker Type | Purpose of Functionalization | Research Application | Reference(s) |

| PEG-based hydrogel | Acrylate-PEG-NHS | Covalently attach bioactive proteins (e.g., fibronectin) to the hydrogel network during photopolymerization. | Create bioactive scaffolds that promote cell adhesion and spreading for regenerative medicine. | nih.gov |

| Gelatin/Hyaluronic Acid | PEG-SVA (Succinimidyl Valerate, an NHS ester) | Crosslink the hydrogel components and provide a scaffold for cell encapsulation. | 3D bioprinting of cell-laden hydrogels to improve biological functionality post-printing. | nih.gov |

| PNC-PEG hydrogel | 8-arm PEG-NHS | Crosslink a thermosensitive polymer network and allow for potential grafting of therapeutic proteins. | Create injectable, biodegradable hydrogels for controlled protein delivery. | uu.nl |

| Various polymers | NHS-terminated PEG | Covalently attach collagen-mimetic peptides (CMPs) or other biomolecules to the polymer backbone before gelation. | Form hydrogels with specific biological cues for regenerative medicine applications. | mdpi.com |

Biocompatible Surface Coatings for Research Devices and Analytical Platforms

Beyond specific applications in biosensors and hydrogels, this compound is broadly used to create biocompatible coatings on a variety of materials used in research. biochempeg.combiochempeg.combiochempeg.combiochempeg.com The PEG component is well-established for its ability to reduce non-specific protein adsorption and cell adhesion on surfaces, a phenomenon often referred to as creating a "stealth" surface. abbexa.com This is vital for devices that come into contact with biological fluids, such as analytical platforms, research implants, and cell cultureware, as it enhances their biocompatibility and ensures the reliability of experimental data.

The dual functionality of this compound allows for a two-step coating process. First, the thiol group facilitates robust anchoring of the molecule to a substrate, which can be a noble metal or a polymer surface modified to present thiol-reactive groups. biochempeg.combiochempeg.com Second, the exposed NHS ester provides a reactive handle for the covalent attachment of specific ligands, antibodies, or other molecules of interest. biochempeg.com This strategy is employed to functionalize nanoparticle surfaces, create targeted drug delivery systems, and modify the surfaces of various research tools to control biological interactions at the molecular level. cd-bioparticles.netbiochempeg.comjenkemusa.com

Applications of Nhs Peg8 Sh in Nanoscale Systems and Nano Biotechnology Research

Surface Functionalization of Nanoparticles for Research Probes and Advanced Delivery Systems

The ability to modify the surface of nanoparticles with specific biomolecules is fundamental to their application in biomedical research. NHS-PEG8-SH serves as a versatile molecular bridge, facilitating the attachment of proteins, peptides, and other ligands to the nanoparticle surface. The PEG8 spacer is of particular importance as it provides a hydrophilic shield that can reduce non-specific protein adsorption, a phenomenon that often hinders the in vivo application of nanoparticles. This "stealth" property can enhance the circulation time and bioavailability of the nanoparticle constructs.

Gold nanoparticles (AuNPs) possess unique optical properties, including surface plasmon resonance, which makes them excellent candidates for use as spectroscopic and imaging tags. The functionalization of AuNPs with targeting moieties is crucial for their application in biological systems. The thiol group of this compound readily forms a stable dative bond with the gold surface, providing a robust anchor for further modification. researchgate.net The NHS ester end of the linker can then be used to covalently attach biomolecules containing primary amines, such as antibodies or peptides, through the formation of a stable amide bond.

This conjugation strategy allows for the creation of highly specific probes for various imaging modalities. For instance, AuNPs functionalized with antibodies via an NHS-PEG-SH linker can be used to target specific cell surface receptors, enabling their visualization through techniques like dark-field microscopy. The PEG spacer in these constructs helps to maintain the biological activity of the conjugated antibody by providing spatial separation from the nanoparticle surface.

| Nanoparticle | Linker | Conjugated Biomolecule | Application | Key Finding |

| Gold Nanoparticle (AuNP) | NHS-PEG-SH | Antibody | Cellular Imaging | Targeted delivery to specific cell surface receptors. |

| Gold Nanoparticle (AuNP) | NHS-PEG-SH | Peptide | Spectroscopic Detection | Enhanced signal in surface-enhanced Raman spectroscopy (SERS). |

This table presents a summary of representative applications of NHS-PEG-SH in gold nanoparticle functionalization.

Polymeric and lipid-based nanoparticles are widely investigated as carriers for drug delivery and for mimicking cellular membranes. biochempeg.comresearchgate.net The surface functionalization of these nanoparticles is essential for achieving targeted delivery to specific cells or tissues. This compound can be incorporated into the formulation of these nanoparticles, presenting an NHS group on the particle surface for subsequent conjugation of targeting ligands. nih.gov

In the case of lipid nanoparticles (LNPs), a lipid derivative of this compound can be included in the lipid monolayer, exposing the NHS ester to the aqueous environment. nih.gov For polymeric nanoparticles, copolymers containing this compound can be used during the polymerization process or post-synthesis modification. core.ac.uk This allows for the attachment of antibodies, peptides, or other biomolecules that can direct the nanoparticles to their intended target, such as cancer cells or specific immune cells. nih.govnih.gov This targeted approach is crucial for enhancing the therapeutic efficacy and reducing the off-target effects of encapsulated drugs. nih.gov

| Nanoparticle Type | Linker Chemistry | Targeting Ligand | Research Focus |

| Polymeric Nanoparticle | NHS-PEG-SH conjugation to surface amines | Monoclonal Antibody | Targeted cancer therapy |

| Lipid Nanoparticle | Incorporation of NHS-PEG-SH lipid derivative | RGD Peptide | Delivery to angiogenic tumors |

This table provides an overview of the use of this compound in the functionalization of polymeric and lipid nanoparticles for targeted research applications.

Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, including high quantum yields and photostability, making them ideal for advanced bio-imaging applications. sruc.ac.uk To be used in biological systems, QDs must be rendered water-soluble and functionalized with biomolecules for specific targeting. The surface chemistry of QDs often allows for the attachment of thiol-containing ligands. By using this compound, the thiol group can bind to the QD surface, while the NHS ester provides a reactive handle for the conjugation of antibodies, peptides, or nucleic acids. google.com

This bioconjugation strategy enables the use of QDs as highly sensitive fluorescent probes for in vitro and in vivo imaging. sruc.ac.uk The PEG8 spacer helps to prevent the aggregation of QDs in biological media and minimizes non-specific interactions, which is critical for achieving high signal-to-noise ratios in imaging experiments. mdpi.com

| Nanocrystal | Linker | Conjugated Biomolecule | Imaging Application |

| CdSe/ZnS Quantum Dot | This compound | Streptavidin | Cellular labeling |

| InP/ZnS Quantum Dot | This compound | DNA Oligonucleotide | In situ hybridization |

This table summarizes the application of this compound in the bioconjugation of quantum dots for advanced imaging.

Functionalization of Virus-Like Particles and Self-Assembled Nanostructures for Vaccine Research and Diagnostic Development

Similarly, self-assembled nanostructures, such as DNA origami or peptide-based nanoparticles, can be functionalized using this compound for applications in diagnostics. nih.govnih.gov For example, a capture antibody can be conjugated to a self-assembled nanostructure via an this compound linker to create a highly sensitive biosensor for the detection of specific biomarkers. nih.govnih.gov The PEG8 spacer can help to orient the antibody away from the nanostructure surface, enhancing its antigen-binding capacity.

| Nanostructure | Linker Application | Research Area | Potential Impact |

| Virus-Like Particle (VLP) | Antigen conjugation | Vaccine Development | Enhanced immunogenicity and safety of vaccines. frontiersin.orgresearchgate.net |

| DNA Origami | Antibody immobilization | Diagnostics | Ultrasensitive detection of disease biomarkers. nih.gov |

| Peptide Nanoparticle | Enzyme attachment | Biocatalysis | Development of stable and reusable biocatalysts. |

This table highlights the use of this compound in the functionalization of VLPs and self-assembled nanostructures.

Advanced Characterization and Analytical Methodologies for Nhs Peg8 Sh Conjugates

Spectroscopic Analysis of Conjugates: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Vis, and FTIR

Spectroscopic methods are fundamental in the analysis of NHS-PEG8-SH conjugates, providing insights into their structure, the success of conjugation, and the quantification of reactants.

A suite of spectroscopic techniques is employed for the detailed structural analysis of complex bioconjugates.

Nuclear Magnetic Resonance (NMR): Proton NMR (¹H NMR) is instrumental in confirming the structure of PEGylated conjugates. The characteristic peaks of the polyethylene (B3416737) glycol backbone are typically observed around 3.5-3.7 ppm. rsc.orgup.ac.za Successful conjugation can be verified by the appearance of new signals corresponding to the conjugated biomolecule and the disappearance or shift of signals from the reactive ends of the linker. For instance, the protons adjacent to the newly formed amide bond may show a distinct chemical shift.

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the final conjugate, which confirms the successful ligation of the biomolecule to the this compound linker. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used to analyze the molecular weight of the resulting conjugates. nih.govresearchgate.net These methods can also help in identifying the formation of different species, such as mono- or di-conjugated products. chemrxiv.org

UV-Vis Spectroscopy: UV-Vis spectroscopy is frequently used to confirm and quantify conjugation, especially when the biomolecule has a characteristic absorbance. For example, when conjugating a protein, the absorbance at 280 nm can be monitored. rsc.org If a dye or a drug with a specific chromophore is conjugated, its unique absorbance wavelength can be used to track the reaction. nih.gov A shift in the maximum absorption wavelength upon conjugation can also indicate the formation of the conjugate. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the conjugate. The formation of an amide bond through the reaction of the NHS ester with an amine can be confirmed by the appearance of characteristic amide I and amide II bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. researchgate.net Concurrently, the disappearance of the NHS ester peaks (typically around 1740, 1780, and 1815 cm⁻¹) signifies a successful reaction. up.ac.zaresearchgate.net

Table 1: Spectroscopic Methods for Structural Elucidation

| Technique | Information Provided | Key Observables |

|---|---|---|

| NMR | Confirms covalent bond formation and structural integrity. | Chemical shifts of PEG backbone protons (~3.5-3.7 ppm), appearance of new peaks from the conjugated molecule. rsc.orgup.ac.za |

| MS | Determines molecular weight of the conjugate. | Mass-to-charge ratio (m/z) corresponding to the expected conjugate mass. nih.gov |

| UV-Vis | Confirms presence of the conjugated biomolecule. | Absorbance peaks characteristic of the biomolecule (e.g., 280 nm for proteins). rsc.org |

| FTIR | Verifies formation of new chemical bonds. | Appearance of amide bands (~1650 cm⁻¹), disappearance of NHS ester peaks. researchgate.net |

Determining the efficiency of the conjugation reaction is crucial for optimizing the process and for the characterization of the final product.

UV-Vis Spectroscopy: This technique is widely used for quantifying the degree of labeling (DOL), which is the number of linker-biomolecule units attached to a target molecule. By measuring the absorbance at wavelengths specific to the biomolecule and the attached molecule (if it has a chromophore), and applying the Beer-Lambert law, the DOL can be calculated. nih.gov

NMR Spectroscopy: Quantitative NMR (qNMR) can be utilized to determine the ratio of the PEG linker to the biomolecule in the conjugate by integrating the signals corresponding to each component. mdpi.com

Mass Spectrometry: MS can provide information on the distribution of different conjugated species, allowing for the determination of the average drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). nih.gov

Chromatographic and Electrophoretic Techniques for Conjugate Purification and Analysis

Chromatographic and electrophoretic methods are essential for purifying the desired conjugate from unreacted starting materials and byproducts, as well as for analyzing the purity and heterogeneity of the final product. up.ac.zamdpi.comthermofisher.com

SEC separates molecules based on their size in solution. It is a valuable tool for assessing the purity of the conjugate and for detecting the presence of aggregates. researchgate.net

Purity Assessment: Following a conjugation reaction, SEC can be used to separate the larger conjugate from smaller, unreacted molecules like the this compound linker and the biomolecule.

Aggregation Analysis: The formation of high molecular weight aggregates, which can be a side product of conjugation reactions, can be readily identified and quantified by SEC. researchgate.net

Table 2: Application of SEC in Conjugate Analysis

| Analysis Type | Principle | Outcome |

|---|---|---|

| Purity Assessment | Separation based on hydrodynamic volume. | Isolation of the conjugate from smaller reactants. |

| Aggregation Detection | Identification of high molecular weight species. | Quantification of undesirable aggregates in the sample. researchgate.net |

Reversed-phase high-performance liquid chromatography (RP-HPLC) and capillary electrophoresis (CE) are high-resolution techniques used to analyze the heterogeneity of the conjugate population.

RP-HPLC: RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for analyzing the heterogeneity of conjugates, such as in ADCs where different numbers of drug molecules can be attached to the antibody. mdpi.comacs.org This allows for the profiling of species with different drug-to-antibody ratios.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. It offers very high resolution and can be used to analyze the heterogeneity of conjugates, providing information on the distribution of different charged species. acs.org

Microscopic and Imaging Techniques for Functionalized Surfaces and Nanostructures

When this compound is used to functionalize surfaces or create nanostructures, microscopic and imaging techniques are employed to visualize and characterize these modifications. mdpi.comthermofisher.com

Atomic Force Microscopy (AFM): AFM is used to investigate the surface morphology of materials functionalized with this compound conjugates. researchgate.net It can provide information on the topography and roughness of the surface, confirming the successful attachment of the conjugate.

Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and distribution of nanoparticles that have been functionalized with this compound conjugates. mdpi.com This is particularly important in the development of drug delivery systems and other nanomedicine applications.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) of Modified Substrates

The characterization of surfaces and nanoparticles modified with PEG linkers is crucial for understanding their physical and chemical properties. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques that provide high-resolution imaging of these modified substrates. nanosurf.comafmworkshop.commdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information of surfaces at the nanoscale. nanosurf.com It can be used to visualize the surface morphology of substrates before and after modification with this compound. For instance, AFM has been employed to study the functionalization of AFM tips with flexible PEG chains, which is advantageous for several reasons. jku.at The PEG linker allows the sensor molecule to reorient and effectively scan the sample surface, facilitating specific binding to target molecules. jku.at In force spectroscopy, the use of a long PEG linker helps in distinguishing specific binding from non-specific adhesion between the tip and the surface. jku.atnih.gov

Key findings from AFM studies on PEGylated surfaces include:

Surface Roughness and Homogeneity: AFM can quantify changes in surface roughness upon PEGylation, indicating the uniformity of the coating.

Layer Thickness: By creating a scratch in the modified layer, AFM can measure the thickness of the PEG layer, which is typically in the range of a few nanometers. researchgate.net

Visualization of Immobilized Molecules: AFM can directly visualize biomolecules, such as proteins or DNA, that have been conjugated to the surface via this compound linkers. nih.gov This allows for the assessment of immobilization density and distribution. nih.gov

A comparative analysis of nanoscale imaging techniques highlights that AFM provides excellent vertical resolution and can operate in various environments, making it suitable for topographical and multifunctional measurements. nanosurf.com

| Parameter | AFM | SEM | TEM |

| Resolution | High vertical (sub-nanometer), variable lateral | High lateral (1-10 nm) | Atomic-scale lateral (0.1-0.2 nm) |

| Environment | Air, liquid, vacuum | Vacuum | Vacuum |

| Sample Prep | Minimal | Often requires coating | Requires thin sections |

| Information | Topography, mechanical, electrical properties | Surface morphology, elemental composition | Internal structure, crystallography |

This table provides a comparative overview of AFM, SEM, and TEM techniques for nanoscale imaging. nanosurf.comafmworkshop.com

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials. nanosurf.com In the context of this compound, TEM is particularly useful for characterizing modified nanoparticles. mdpi.com For example, TEM has been used to visualize the core-shell structure of PEGylated nanoparticles, confirming the presence of a PEG layer surrounding a nanoparticle core. mdpi.comnih.gov

Key findings from TEM studies on PEGylated nanoparticles include:

Nanoparticle Size and Morphology: TEM provides precise measurements of nanoparticle size and shape, which can be affected by the PEGylation process. nih.govnih.gov

Core-Shell Structure: TEM images can clearly show a distinct layer of lower electron density (the PEG shell) around a higher density core (e.g., a gold nanoparticle). mdpi.com

Dispersion and Aggregation: TEM can be used to assess the effectiveness of the PEG coating in preventing nanoparticle aggregation. cnr.it

Computational Modeling of Conjugation Reactions and Conjugate Conformations

Computational modeling serves as a powerful tool to complement experimental studies by providing detailed insights into the molecular-level interactions and dynamics of this compound conjugation. These models can predict the outcomes of conjugation reactions and the resulting conformations of the bioconjugates.

Modeling Conjugation Reactions: The conjugation of this compound to biomolecules, such as proteins, involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues). mdpi.comnih.gov Computational methods, such as molecular dynamics (MD) simulations, can be used to study the reaction mechanism and efficiency. mdpi-res.com

Factors influencing the conjugation reaction that can be modeled include:

Accessibility of Reaction Sites: Modeling can predict which amine groups on a protein are most likely to react with the NHS ester based on their solvent accessibility and local environment.

Influence of pH: The reaction rate is pH-dependent, and computational models can help to understand how pH affects the protonation state of the reacting species and, consequently, the reaction kinetics. nih.gov

Steric Hindrance: The PEG chain can introduce steric hindrance, which may affect the ability of the NHS ester to reach the target amine group. Modeling can help to visualize and quantify this effect. broadpharm.com

Modeling Conjugate Conformations: Once the conjugate is formed, its three-dimensional structure and flexibility are critical to its function. MD simulations can be used to explore the conformational landscape of this compound conjugates. researchgate.net

Key aspects that can be investigated through conformational modeling include:

Flexibility of the PEG Linker: The eight ethylene (B1197577) glycol units in the PEG chain provide significant flexibility. Simulations can show the range of motion of the linker and how it affects the orientation of the conjugated molecule relative to the surface or another biomolecule. jku.atresearchgate.net

"Stealth" Effect: The PEG layer can shield the conjugated biomolecule from interactions with other molecules, a phenomenon known as the "stealth" effect. mdpi.com Computational models can help to understand how the length and density of PEG chains contribute to this effect.

Intermolecular Interactions: Modeling can reveal the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the PEG chain and the conjugated molecule, as well as with the surrounding solvent. researchgate.net

| Computational Method | Application to this compound Conjugates | Key Insights |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the conjugate in solution or on a surface. | Conformational flexibility, linker orientation, solvent interactions, "stealth" effect. mdpi-res.comresearchgate.net |

| Quantum Mechanics (QM) Calculations | Investigating the electronic structure and reactivity of the NHS ester and thiol groups. | Reaction mechanisms, transition state energies, charge distribution. |

| Docking Studies | Predicting the binding orientation of the this compound linker to a target protein. | Identification of potential conjugation sites, assessment of binding affinity. |

This table summarizes the application of various computational methods to the study of this compound conjugates.

By integrating these advanced characterization and computational methodologies, a comprehensive understanding of this compound conjugates can be achieved, facilitating their rational design and application in various fields of biotechnology and materials science.

Challenges and Considerations in the Design and Application of Nhs Peg8 Sh Mediated Conjugations

Mitigation of Non-Specific Interactions and Off-Target Reactions in Complex Research Environments

In complex biological mixtures, the reactive NHS ester of the linker can engage in undesirable side reactions, compromising the specificity and yield of the intended conjugation.

Primary Amine Competition and Off-Target Reactions: The NHS ester is designed to react with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. thermofisher.com However, other nucleophiles present in a complex research environment can also react. Off-target reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, forming less stable O-acyl esters. biorxiv.org While the primary reaction with amines to form a stable amide bond is favored, the sheer abundance of these other residues can lead to a significant fraction of non-specific labeling. biorxiv.orgresearchgate.net

Hydrolysis: A primary competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which converts the reactive ester into an inert carboxylic acid. iris-biotech.dersc.org This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values. thermofisher.comlumiprobe.com This not only consumes the reagent but also complicates purification by introducing the hydrolyzed linker as an impurity. rsc.org

Mitigation Strategies: To minimize these unwanted reactions, several strategies are employed:

Quenching: After the desired conjugation reaction time, a quenching agent is often added to consume any remaining unreacted NHS esters. Common quenching agents include buffers containing primary amines like Tris or glycine (B1666218), which react with the NHS ester to form a stable, inert amide bond. thermofisher.comthermofisher.com Hydroxylamine is also used, particularly to reverse the less stable O-acyl esters formed on serine, threonine, and tyrosine residues, though its efficiency can be variable. biorxiv.org More recently, systematic screening has identified reagents like methylamine (B109427) for more robust removal of these over-labeled by-products. biorxiv.org

Buffer Selection: The choice of buffer is critical. Buffers containing primary amines, such as Tris-buffered saline (TBS), are generally avoided during the conjugation step as they directly compete with the target molecule for reaction with the NHS ester. thermofisher.comwindows.net Phosphate, borate, or carbonate buffers are preferred. thermofisher.com

Control of Reaction Conditions: Strict control over pH is paramount. Performing the reaction within the optimal pH range of 7.2-8.5 helps to balance the reactivity of the primary amines with the rate of NHS-ester hydrolysis. thermofisher.comlumiprobe.com

Stability and Longevity of NHS-PEG8-SH Conjugates in Diverse Experimental Conditions

The utility of a bioconjugate is fundamentally dependent on the stability of the linkages formed. For this compound, this involves the stability of the newly formed amide bond and the integrity of the thioether bond formed by the sulfhydryl group.

Amide Bond Stability: The amide bond formed between the NHS ester and a primary amine is generally very stable under a wide range of physiological conditions. glenresearch.com

Thioether Bond Stability: The sulfhydryl (-SH) group of the linker is typically reacted with a maleimide (B117702) group on a second molecule to form a stable thioether bond. iris-biotech.de This reaction is most efficient at a pH range of 6.5-7.5. windows.netthermofisher.com While this bond is considered stable, studies have shown that it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of competing thiols like glutathione (B108866) in intracellular environments. frontiersin.org The stability of the maleimide-thiol linkage is a significant consideration for applications requiring long-term stability in vivo.

Factors Influencing Stability:

| Factor | Impact on Stability | Mitigation/Consideration |

|---|---|---|

| pH | NHS ester hydrolysis increases at pH > 8.5. thermofisher.comthermofisher.com Maleimide hydrolysis increases at pH > 7.5, reducing specificity for thiols. windows.netthermofisher.com | Maintain optimal pH ranges for each reaction step (e.g., 7.2-8.5 for NHS ester reaction, 6.5-7.5 for maleimide reaction). thermofisher.comwindows.net |

| Temperature | Higher temperatures accelerate both desired reactions and undesired hydrolysis. korambiotech.com | Reactions can be performed at 4°C to slow hydrolysis, but reaction times must be extended. thermofisher.com |

| Presence of Nucleophiles | Competing primary amines (e.g., Tris buffer) or thiols (e.g., DTT) will react with the NHS ester or maleimide group, respectively. iris-biotech.dethermofisher.com | Use non-amine, non-thiol buffers like PBS or HEPES. windows.net Add quenching agents like glycine or free thiols after conjugation is complete. thermofisher.comiris-biotech.de |

| Redox Environment | The thioether bond formed from a maleimide reaction can be susceptible to exchange with other thiols (e.g., glutathione). frontiersin.org | For applications requiring high stability, alternative thiol-reactive chemistries or strategies to stabilize the thioether bond may be necessary. frontiersin.org |

Optimization of Reaction Conditions for Maximal Yield, Selectivity, and Reproducibility

Achieving consistent and high-yield conjugations requires meticulous optimization of multiple reaction parameters.

Key Reaction Parameters:

pH: This is arguably the most critical parameter. For the NHS-ester reaction with a primary amine, a pH of 8.3-8.5 is often cited as optimal, providing a balance where the amine is sufficiently deprotonated to be nucleophilic without excessively accelerating hydrolysis. lumiprobe.com For the subsequent thiol-maleimide reaction, a pH of 6.5-7.5 is ideal to ensure specificity for sulfhydryls and prevent maleimide hydrolysis. windows.netthermofisher.com

Molar Ratio: The molar excess of the this compound linker relative to the amine-containing biomolecule is a key lever to control the degree of labeling. windows.net A 10- to 50-fold molar excess is a common starting point, but this must be empirically determined based on the concentration of the reactants and the desired outcome. windows.nettocris.com

Concentration: More dilute protein solutions generally require a greater molar excess of the linker to achieve the same level of modification due to slower reaction kinetics. windows.net

Solvent: While many PEG linkers are water-soluble, some may require initial dissolution in an organic cosolvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. lumiprobe.comwindows.net It is crucial to use high-quality, amine-free DMF to prevent reaction with the NHS ester. lumiprobe.com

Temperature and Time: Reactions are typically run for 0.5 to 4 hours at room temperature or 4°C. thermofisher.com Lowering the temperature can help to minimize hydrolysis of the NHS ester but requires a corresponding increase in reaction time. korambiotech.com

Impact of Steric Hindrance and Conformational Effects on Bioconjugate Functionality

The attachment of a PEG chain, even a relatively short one like PEG8, can have significant consequences for the structure and function of the target biomolecule.

Steric Hindrance: The PEG chain occupies a physical space on the surface of the biomolecule. This can create steric hindrance, which may:

Block Active Sites: If conjugation occurs at or near an enzyme's active site or an antibody's antigen-binding region, the PEG chain can physically obstruct access for substrates or binding partners, leading to a loss of biological activity. frontiersin.orgucl.ac.be

Influence Conjugation Yield: The bulky nature of branched PEG polymers has been shown to lower conjugation yields compared to linear PEGs, an effect attributed to steric clashes between the polymer and the protein surface. rsc.org Increasing the length of the linker between the reactive group and the main polymer can help to mitigate this and improve yields. rsc.org

Shield from Proteolysis: On the other hand, steric hindrance can be beneficial, shielding the protein from proteolytic enzymes and increasing its in vivo half-life. ucl.ac.benih.gov

Conformational Effects: Beyond simple physical blocking, PEGylation can alter the conformational stability and dynamics of a protein.

Changes in Stability: PEGylation can either increase or decrease the conformational stability of a protein. nih.govbyu.edu This effect is highly dependent on the specific site of attachment. PEGylation can stabilize a protein by altering the solvation layer at the protein surface, effectively desolvating the area and potentially strengthening local non-covalent interactions like salt bridges. nih.govnih.gov

Alteration of Hydrodynamics: The attachment of a hydrophilic PEG chain increases the hydrodynamic radius of the protein. This change is the basis for separation by size exclusion chromatography and is a key factor in reducing renal clearance of PEGylated therapeutics.

Impact on Dynamics: Studies have shown that PEG can reduce the structural dynamics of a protein, leading to a more compact and less flexible conformation. nih.gov The mechanism depends on the size of the PEG; smaller PEGs are thought to act via crowding effects, while larger PEGs can wrap on the protein surface, inducing confinement effects. acs.org

Strategies to Control Conjugate Heterogeneity and Purity

A major challenge in bioconjugation, particularly when targeting common residues like lysine, is the inherent heterogeneity of the product. mdpi.com The reaction of an NHS-ester linker with a protein containing multiple lysine residues results in a complex mixture of molecules with varying numbers of attached linkers (e.g., drug-to-antibody ratio or DAR) and different sites of attachment (positional isomers). mdpi.comtudelft.nl

Sources of Heterogeneity:

Stoichiometric Heterogeneity: Molecules with different numbers of conjugated linkers (e.g., DAR 0, 1, 2, 3, etc.). mdpi.com

Positional Isomerism: Molecules with the same number of linkers attached at different lysine residues.

Impurities: Unreacted biomolecules, excess linker, and hydrolyzed linker.

Control and Purification Strategies: Controlling this heterogeneity is crucial as different species can have different pharmacokinetic and efficacy profiles. tudelft.nl

| Strategy | Description | Application/Effectiveness |

|---|---|---|

| Limiting Molar Ratio | Carefully controlling the molar ratio of linker to protein can limit the average number of conjugations per molecule. mdpi.com | Helps control stoichiometric heterogeneity but does not address positional isomerism. mdpi.com |

| pH Control | Performing reactions at a lower pH (e.g., ~pH 5) can favor modification of the N-terminal alpha-amino group, which typically has a lower pKa than lysine epsilon-amino groups, offering a degree of site-selectivity. ucl.ac.beinterchim.fr | Can improve site-specificity but may not be universally applicable and can reduce overall reaction efficiency. |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Effective for removing unreacted small molecules (linker, by-products) and separating unreacted protein from the larger PEGylated conjugates. Less effective at resolving species with small differences in the number of attached PEGs or positional isomers. researchgate.net |

| Ion Exchange Chromatography (IEX) | Separates molecules based on net surface charge. Each conjugation to a lysine neutralizes a positive charge, altering the protein's isoelectric point. | Highly effective for separating species with different numbers of conjugated linkers (degrees of PEGylation). Can also separate some positional isomers if the PEGylation site significantly alters the local charge environment. scielo.br |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. PEGylation generally increases the hydrophilicity of a protein. | Can be used to purify PEGylated proteins and is often complementary to IEX. scielo.br It is a primary method for determining drug-load distribution for antibody-drug conjugates. ccfdie.org |

| Capillary Electrophoresis (CE) | Techniques like capillary isoelectric focusing (cIEF) provide high-resolution separation of charge variants. sciex.comlatticescipub.com | Excellent for assessing the charge heterogeneity and purity profile of the conjugate mixture. sciex.comlatticescipub.com |

Ultimately, a combination of controlling the reaction stoichiometry and employing orthogonal chromatographic purification techniques is necessary to isolate a conjugate with a defined and reproducible level of purity and homogeneity. researchgate.net

Emerging Research Frontiers and Future Prospects of Nhs Peg8 Sh in Chemical Biology

Development of Novel Orthogonal Click Chemistry Strategies Incorporating NHS-PEG8-SH

The heterobifunctional linker, this compound, is playing a pivotal role in the advancement of novel orthogonal "click" chemistry strategies. This linker possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a thiol (-SH) group, separated by a flexible 8-unit polyethylene (B3416737) glycol (PEG) spacer. biochempeg.com The NHS ester readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, under slightly alkaline conditions to form stable amide bonds. thermofisher.com Concurrently, the thiol group can participate in various bioorthogonal reactions, including thiol-ene reactions and Michael additions, or react with maleimide (B117702) groups to form stable thioether bonds. biochempeg.comnih.gov

This orthogonality allows for sequential or simultaneous conjugation of different molecules to a target biomolecule without cross-reactivity. For instance, a protein can first be modified with this compound via its lysine residues. Subsequently, the free thiol group can be used for a secondary "click" reaction with an alkyne- or azide-modified molecule, a strategy that is central to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). interchim.frbiochempeg.com These click chemistry reactions are known for their high efficiency, specificity, and biocompatibility, as they proceed rapidly in aqueous environments with minimal side products. biochempeg.com